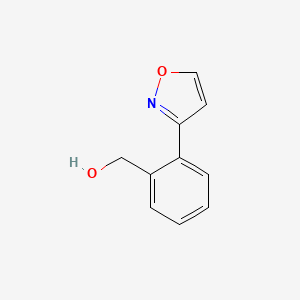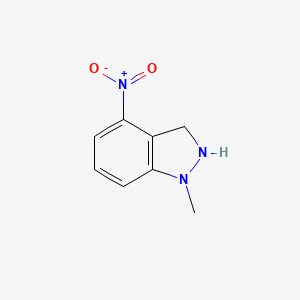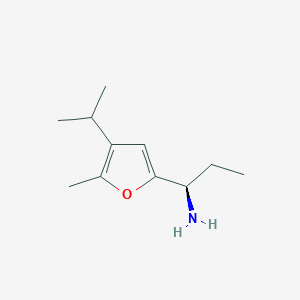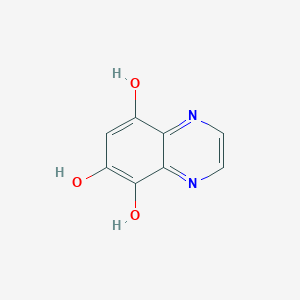![molecular formula C8H9N3O2 B11911523 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the imidazopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated derivatives under conditions of phase transfer catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated derivatives (e.g., bromopyridine). The reactions are typically carried out in solvents like acetonitrile, dimethylformamide, or dimethyl sulfoxide, and may require catalysts such as acids, bases, or phase transfer catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridine compounds. These products can have varied applications depending on their specific chemical properties and functional groups .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly as a GABA A receptor positive allosteric modulator, proton pump inhibitor, and aromatase inhibitor.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmitters, leading to potential therapeutic effects in conditions like anxiety and epilepsy . The compound may also inhibit enzymes such as proton pumps and aromatase, affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is a nonpeptidic angiotensin II receptor antagonist with potential antihypertensive properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Known for its antimicrobial features, this compound is synthesized through reactions involving halogenated derivatives.
Uniqueness
5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione stands out due to its specific substitution pattern and the presence of both imidazole and pyridine rings.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
5,7-dimethyl-1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5-6(10-3-9-5)8(13)11(2)7(4)12/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
AXGGQQVOCUWNNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C(=O)N(C1=O)C)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)





